molecular formula C5H8N2O B15055114 (R)-1-(Oxazol-5-yl)ethanamine

(R)-1-(Oxazol-5-yl)ethanamine

Cat. No.: B15055114
M. Wt: 112.13 g/mol
InChI Key: GOADWLCEMFNDHJ-SCSAIBSYSA-N
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Description

®-1-(Oxazol-5-yl)ethanamine is a chiral amine compound featuring an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Oxazol-5-yl)ethanamine typically involves the formation of the oxazole ring followed by the introduction of the ethanamine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequently, the ethanamine group is introduced through reductive amination or other suitable methods .

Industrial Production Methods

Industrial production of ®-1-(Oxazol-5-yl)ethanamine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-1-(Oxazol-5-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce various amine derivatives .

Scientific Research Applications

®-1-(Oxazol-5-yl)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(Oxazol-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and ethanamine group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. These interactions can modulate biochemical pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(Oxazol-5-yl)ethanamine: The enantiomer of ®-1-(Oxazol-5-yl)ethanamine, with similar chemical properties but different biological activity.

    2-(Oxazol-5-yl)ethanamine: A structural isomer with the ethanamine group attached at a different position on the oxazole ring.

    1-(Thiazol-5-yl)ethanamine: A related compound with a thiazole ring instead of an oxazole ring.

Uniqueness

®-1-(Oxazol-5-yl)ethanamine is unique due to its specific stereochemistry and the presence of the oxazole ring. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

(1R)-1-(1,3-oxazol-5-yl)ethanamine

InChI

InChI=1S/C5H8N2O/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3/t4-/m1/s1

InChI Key

GOADWLCEMFNDHJ-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=CN=CO1)N

Canonical SMILES

CC(C1=CN=CO1)N

Origin of Product

United States

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